N-dodecyl-2H-tetrazol-5-amine
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Overview
Description
N-dodecyl-2H-tetrazol-5-amine: is a chemical compound that belongs to the tetrazole family. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This compound is characterized by the presence of a dodecyl (C12H25) chain attached to the tetrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-dodecyl-2H-tetrazol-5-amine typically involves the heterocyclization reaction of primary amines, orthoesters, and azides. One common method is the three-component reaction of primary amines or their salts with orthoesters and sodium azide in an acetic acid medium . This method allows for the formation of tetrazole derivatives with good yields under moderate conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of eco-friendly approaches, such as water as a solvent and non-toxic reagents, is preferred to ensure safety and sustainability .
Chemical Reactions Analysis
Types of Reactions: N-dodecyl-2H-tetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the tetrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents like sodium azide and alkyl halides are commonly employed.
Major Products: The major products formed from these reactions include various substituted tetrazole derivatives, which can have different functional groups attached to the tetrazole ring .
Scientific Research Applications
Chemistry: N-dodecyl-2H-tetrazol-5-amine is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the formation of stable metallic compounds and molecular complexes .
Biology: In biological research, tetrazole derivatives are known for their antibacterial, antifungal, and antitumor activities. This compound may be explored for similar applications .
Medicine: Tetrazoles are used as bioisosteres of carboxylic acids in drug design. This compound could potentially be used in the development of new pharmaceuticals .
Industry: The compound is used in the production of high-energy materials, such as propellants and explosives, due to its high nitrogen content and thermal stability .
Mechanism of Action
The mechanism of action of N-dodecyl-2H-tetrazol-5-amine involves its interaction with molecular targets through the tetrazole ring. The nitrogen atoms in the tetrazole ring can form strong hydrogen bonds and coordinate with metal ions, leading to the formation of stable complexes. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
1H-tetrazole: A simpler tetrazole derivative without the dodecyl chain.
5-aminotetrazole: Contains an amino group attached to the tetrazole ring.
N,N-bis(1H-tetrazole-5-yl)-amine: A compound with two tetrazole rings linked by an amine group.
Uniqueness: N-dodecyl-2H-tetrazol-5-amine is unique due to the presence of the long dodecyl chain, which imparts distinct hydrophobic properties and enhances its solubility in organic solvents. This makes it suitable for applications where both hydrophobicity and the reactivity of the tetrazole ring are desired .
Properties
CAS No. |
578021-37-1 |
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Molecular Formula |
C13H27N5 |
Molecular Weight |
253.39 g/mol |
IUPAC Name |
N-dodecyl-2H-tetrazol-5-amine |
InChI |
InChI=1S/C13H27N5/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15-17-18-16-13/h2-12H2,1H3,(H2,14,15,16,17,18) |
InChI Key |
KYWHYEAAUOELPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC1=NNN=N1 |
Origin of Product |
United States |
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